molecular formula C23H21ClN4O4S B5496339 (6Z)-6-({4-[2-(2-Chlorophenoxy)ethoxy]-3-ethoxyphenyl}methylidene)-5-imino-2-methyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one

(6Z)-6-({4-[2-(2-Chlorophenoxy)ethoxy]-3-ethoxyphenyl}methylidene)-5-imino-2-methyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one

Cat. No.: B5496339
M. Wt: 485.0 g/mol
InChI Key: UETZAEHAXXFRLS-ZWRUMINSSA-N
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Description

The compound “6-{4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one” is a chemical compound with the molecular formula C22H19ClN4O5S . It has a molecular weight of 486.93 . The compound is available from suppliers for scientific research needs .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: COc1cc (C=C2/C (=N)N3N=CSC3=NC2=O)cc (OC)c1OCCOc1ccccc1Cl . This string represents the structure of the molecule in a linear format, which can be converted into a 2D or 3D structure using appropriate software.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. Unfortunately, the search results did not provide specific information on these properties for this compound .

Safety and Hazards

The safety and hazards associated with a compound refer to the potential risks and precautions needed when handling or storing the compound. The search results did not provide specific information on the safety and hazards of this compound .

Properties

IUPAC Name

(6Z)-6-[[4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-5-imino-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O4S/c1-3-30-20-13-15(12-16-21(25)28-23(26-22(16)29)33-14(2)27-28)8-9-19(20)32-11-10-31-18-7-5-4-6-17(18)24/h4-9,12-13,25H,3,10-11H2,1-2H3/b16-12-,25-21?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETZAEHAXXFRLS-ZWRUMINSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C)OCCOC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C)OCCOC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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